molecular formula C33H31BrN4O4 B11670447 N'-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide

N'-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide

Cat. No.: B11670447
M. Wt: 627.5 g/mol
InChI Key: PYGGVWABNGRCIB-UHFFFAOYSA-N
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Description

N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a brominated indole core, a dibenzylamino group, and a dimethoxyphenyl acetohydrazide moiety

Preparation Methods

The synthesis of N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple stepsThe final step involves the condensation of the brominated indole derivative with 3,4-dimethoxyphenyl acetohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, as a cyclooxygenase inhibitor, it selectively binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and other interactions with key residues in the enzyme’s active site, contributing to its inhibitory effects.

Comparison with Similar Compounds

Similar compounds to N’-{(3E)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide include other indole derivatives with substituted phenyl acetohydrazide moieties. These compounds often share similar biological activities but differ in their specific substituents, which can influence their potency and selectivity. For example, derivatives with different halogen atoms or alkyl groups may exhibit varying degrees of cyclooxygenase inhibition .

Properties

Molecular Formula

C33H31BrN4O4

Molecular Weight

627.5 g/mol

IUPAC Name

N-[5-bromo-1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C33H31BrN4O4/c1-41-29-16-13-25(17-30(29)42-2)18-31(39)35-36-32-27-19-26(34)14-15-28(27)38(33(32)40)22-37(20-23-9-5-3-6-10-23)21-24-11-7-4-8-12-24/h3-17,19,40H,18,20-22H2,1-2H3

InChI Key

PYGGVWABNGRCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN(CC4=CC=CC=C4)CC5=CC=CC=C5)O)OC

Origin of Product

United States

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